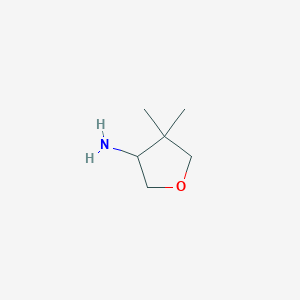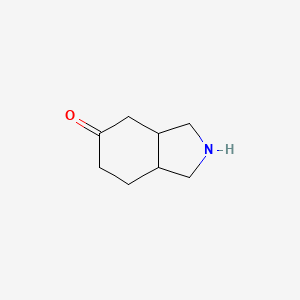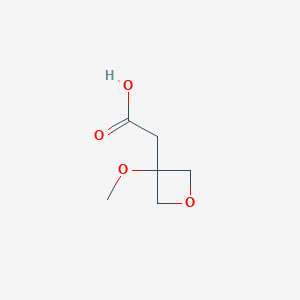
5,6-Dimethylpyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylpyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N2 It is a derivative of pyrazine, characterized by the presence of two methyl groups at positions 5 and 6, and a nitrile group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,6-Dimethylpyrazine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminomaleonitrile with methyl ketones under acidic conditions. This reaction typically proceeds through a cyclization mechanism, forming the pyrazine ring with the desired substituents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under controlled conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives of pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5,6-Dimethylpyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a flavoring agent in the food industry
Mécanisme D'action
The mechanism of action of 5,6-Dimethylpyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrazine ring’s electronic properties also play a crucial role in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine: The parent compound with no substituents.
2,3-Dimethylpyrazine: A similar compound with methyl groups at positions 2 and 3.
2,3-Dicyanopyrazine: A compound with nitrile groups at positions 2 and 3.
Uniqueness
5,6-Dimethylpyrazine-2-carbonitrile is unique due to the specific positioning of its methyl and nitrile groups, which confer distinct chemical and biological properties. This structural arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Propriétés
IUPAC Name |
5,6-dimethylpyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6(2)10-7(3-8)4-9-5/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEMYMLCAMENJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B8011657.png)










![5H,6H,7H-cyclopenta[b]pyrazin-6-amine](/img/structure/B8011753.png)


